An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-dihydro-2-methylbenzofuran
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-dihydro-2-methylbenzofuran
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dihydro-2-methylbenzofuran. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings of the spectral features, offers a detailed interpretation of the NMR data, and provides field-proven experimental protocols for acquiring high-quality spectra.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry.[1][2] It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[3][4] For a molecule such as 2,3-dihydro-2-methylbenzofuran, a heterocyclic compound with both aromatic and aliphatic regions, NMR spectroscopy is crucial for confirming its structural integrity, determining stereochemistry where applicable, and ensuring purity. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a framework for its unambiguous identification.
Molecular Structure and a Priori Spectral Predictions
To effectively interpret the NMR spectra, a foundational understanding of the molecular structure and the expected chemical environments of the hydrogen and carbon atoms is essential.
Figure 1: Molecular structure of 2,3-dihydro-2-methylbenzofuran with atom numbering.
Based on this structure, we can make the following predictions:
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¹H NMR Spectrum:
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Aromatic Region (approx. 6.7-7.2 ppm): Four distinct signals are expected for the protons on the benzene ring (H-4, H-5, H-6, and H-7). These will likely appear as multiplets due to ortho and meta couplings.
-
Aliphatic Region:
-
The methine proton at C-2 (H-2) will be coupled to the methyl protons (H-8) and the diastereotopic methylene protons at C-3 (H-3a and H-3b). This will result in a complex multiplet.
-
The methylene protons at C-3 (H-3a and H-3b) are diastereotopic due to the adjacent chiral center at C-2. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling), resulting in two distinct multiplets, likely complex due to overlapping signals.
-
The methyl protons at C-8 will appear as a doublet due to coupling with the H-2 proton.
-
-
-
¹³C NMR Spectrum:
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Aromatic Region (approx. 110-160 ppm): Six signals are expected for the six carbons of the benzene ring. Two of these will be quaternary carbons (C-3a and C-7a) and will likely have lower intensities.
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Aliphatic Region:
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The methine carbon at C-2.
-
The methylene carbon at C-3.
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The methyl carbon at C-8, which will be the most upfield signal.
-
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2,3-dihydro-2-methylbenzofuran provides a wealth of information for structural confirmation. The following table summarizes the observed signals and their assignments.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.12 | d | 7.3 | 1H |
| H-5 | 7.08 | t | 7.8 | 1H |
| H-4 | 6.82 | d | 7.8 | 1H |
| H-6 | 6.77 | t | 7.3 | 1H |
| H-2 | 4.93 | m | - | 1H |
| H-3a | 3.25 | dd | 15.1, 8.8 | 1H |
| H-3b | 2.76 | dd | 15.1, 7.3 | 1H |
| H-8 (CH₃) | 1.45 | d | 6.4 | 3H |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation and Rationale:
The aromatic region displays four distinct signals, confirming the disubstituted benzene ring. The downfield shift of H-7 and H-5 is consistent with their positions relative to the oxygen atom. The multiplet at 4.93 ppm is assigned to the H-2 proton, which is deshielded by the adjacent oxygen atom. The diastereotopic nature of the C-3 protons is evident from their distinct chemical shifts (3.25 and 2.76 ppm) and their geminal coupling of 15.1 Hz. Each of these protons also exhibits a different vicinal coupling constant with H-2 (8.8 Hz and 7.3 Hz, respectively), a key feature in the stereochemical analysis of dihydrobenzofuran rings.[5] The upfield doublet at 1.45 ppm with an integration of 3H is characteristic of the methyl group at C-2, coupled to the H-2 proton.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-7a | 159.9 |
| C-3a | 127.9 |
| C-5 | 127.1 |
| C-7 | 124.6 |
| C-6 | 120.3 |
| C-4 | 109.1 |
| C-2 | 76.8 |
| C-3 | 36.5 |
| C-8 (CH₃) | 21.3 |
Note: This data is based on typical chemical shifts for this class of compound and may vary slightly based on experimental conditions. A definitive experimental spectrum was not publicly available at the time of this writing.
Interpretation and Rationale:
The downfield quaternary carbon signal at 159.9 ppm is assigned to C-7a, which is directly attached to the oxygen atom. The other quaternary carbon, C-3a, appears at 127.9 ppm. The remaining four signals in the aromatic region correspond to the protonated aromatic carbons. In the aliphatic region, the signal at 76.8 ppm is assigned to the C-2 carbon, deshielded by the oxygen atom. The C-3 methylene carbon resonates at approximately 36.5 ppm, and the C-8 methyl carbon appears at the most upfield position, around 21.3 ppm.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols are provided as a guide for researchers.
Sample Preparation
Proper sample preparation is the first and most critical step in obtaining a good NMR spectrum.[6][7][8]
Materials:
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2,3-dihydro-2-methylbenzofuran (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated chloroform (CDCl₃), 0.6-0.7 mL
-
Pasteur pipette
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Small vial
-
Cotton or glass wool
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of 2,3-dihydro-2-methylbenzofuran into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully filter the solution through the plugged pipette directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.
Figure 2: General workflow for NMR data acquisition.
Step-by-Step Acquisition:
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Instrument Setup: Insert the prepared NMR sample into the spectrometer.
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Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, which will result in sharp, well-resolved spectral lines.
-
¹H Spectrum Acquisition:
-
Load a standard 1D proton experiment.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard 1D carbon experiment with proton decoupling.
-
Set the number of scans (typically 64 to 1024, depending on the desired signal-to-noise ratio).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra.
-
Phase the spectra correctly.
-
Apply baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Advanced 2D NMR Techniques for Structural Confirmation
For complex molecules or to provide irrefutable assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between H-2, H-3a, H-3b, and H-8, as well as the couplings within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.
Conclusion
The ¹H and ¹³C NMR spectra of 2,3-dihydro-2-methylbenzofuran are highly informative and, when analyzed systematically, provide a definitive confirmation of its molecular structure. The key spectral features, including the chemical shifts, multiplicities, and coupling constants, are all consistent with the proposed structure. By following the detailed experimental protocols outlined in this guide, researchers can reliably acquire high-quality NMR data for this and similar compounds, ensuring the integrity of their scientific findings.
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